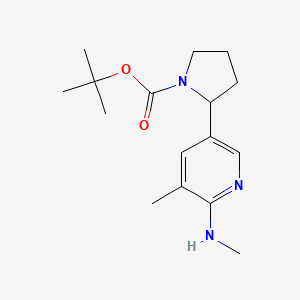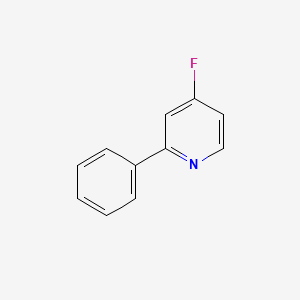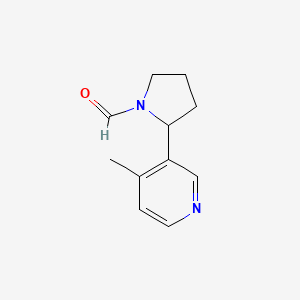
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Nitrobenzyl)-N,N-diisopropylisourea: is an organic compound characterized by the presence of a nitrobenzyl group attached to an isourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrobenzyl)-N,N-diisopropylisourea typically involves the reaction of 4-nitrobenzyl bromide with N,N-diisopropylisourea. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(4-Nitrobenzyl)-N,N-diisopropylisourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(4-Nitrobenzyl)-N,N-diisopropylisourea can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The nitrobenzyl group can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of O-(4-Nitrobenzyl)-N,N-diisopropylisourea involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
Comparison: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is unique due to the presence of both the nitrobenzyl and isourea groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, O-(4-Nitrobenzyl)hydroxylamine hydrochloride primarily functions as a hydroxylamine derivative, while 4-Nitrobenzyl bromide and 4-Nitrobenzyl alcohol are simpler structures with different reactivity profiles.
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
Clé InChI |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)


![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)



![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
